molecular formula C15H22O4 B12519625 Diethyl (pent-1-en-1-yl)(prop-1-yn-1-yl)propanedioate CAS No. 656234-72-9

Diethyl (pent-1-en-1-yl)(prop-1-yn-1-yl)propanedioate

Cat. No.: B12519625
CAS No.: 656234-72-9
M. Wt: 266.33 g/mol
InChI Key: SSZCVBKEOPLMJA-UHFFFAOYSA-N
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Description

Diethyl (pent-1-en-1-yl)(prop-1-yn-1-yl)propanedioate is a malonate ester derivative featuring two distinct unsaturated substituents: a pent-1-en-1-yl (alkenyl) group and a prop-1-yn-1-yl (propargyl, alkynyl) group. Its structure combines both a five-carbon alkene and a three-carbon alkyne, making it a hybrid molecule with unique electronic and steric properties. Malonate esters are widely used in organic synthesis as versatile intermediates for C–C bond-forming reactions, such as Michael additions, Knoevenagel condensations, and cyclopropanations. The mixed substituents in this compound may confer distinct reactivity compared to symmetric analogs, enabling selective transformations in complex syntheses .

Properties

CAS No.

656234-72-9

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

diethyl 2-pent-1-enyl-2-prop-1-ynylpropanedioate

InChI

InChI=1S/C15H22O4/c1-5-9-10-12-15(11-6-2,13(16)18-7-3)14(17)19-8-4/h10,12H,5,7-9H2,1-4H3

InChI Key

SSZCVBKEOPLMJA-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC(C#CC)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Alkylation with Propargyl Bromide

Reagents : Diethyl malonate, propargyl bromide, sodium ethoxide (NaOEt), anhydrous ethanol.
Mechanism :

  • Deprotonation : NaOEt generates the malonate enolate at the α-position.
  • SN2 Reaction : The enolate attacks propargyl bromide, forming diethyl 2-(prop-1-yn-1-yl)malonate.

Procedure :

  • Diethyl malonate (1.0 equiv) is dissolved in ethanol, treated with NaOEt (1.1 equiv) at 0°C, and stirred for 30 min.
  • Propargyl bromide (1.2 equiv) is added dropwise, and the mixture is refluxed for 6–12 h.
  • Workup involves neutralization with HCl, extraction with ethyl acetate, and distillation under reduced pressure (yield: 75–85%).

Second Alkylation with Pent-1-en-1-yl Bromide

Reagents : Diethyl 2-(prop-1-yn-1-yl)malonate, pent-1-en-1-yl bromide, lithium diisopropylamide (LDA), tetrahydrofuran (THF).
Challenges : The remaining α-hydrogen is less acidic (pKa ≈ 16–18), necessitating stronger bases like LDA.

Procedure :

  • The mono-alkylated ester (1.0 equiv) is dissolved in THF, cooled to −78°C, and treated with LDA (1.1 equiv).
  • Pent-1-en-1-yl bromide (1.5 equiv) is added, and the reaction is warmed to room temperature over 12 h.
  • Isolation via column chromatography (hexane/ethyl acetate) yields the target compound (yield: 60–70%).

Limitations :

  • Low availability of pent-1-en-1-yl bromide.
  • Competing elimination reactions at elevated temperatures.

Palladium-Catalyzed Allylic Alkylation

Synthesis of Mono-Alkylated Intermediate

As described in Section 1.1, diethyl 2-(prop-1-yn-1-yl)malonate is prepared.

Allylic Substitution with Pent-1-en-1-yl Carbonate

Reagents : Diethyl 2-(prop-1-yn-1-yl)malonate, pent-1-en-1-yl ethyl carbonate, Pd(PPh3)4, bis(trimethylsilyl)acetamide (BSA), THF.

Mechanism :

  • Oxidative Addition : Pd(0) inserts into the C–O bond of the allylic carbonate, forming a π-allyl-Pd complex.
  • Enolate Formation : BSA deprotonates the malonate, generating a nucleophilic enolate.
  • Nucleophilic Attack : The enolate attacks the π-allyl-Pd complex, releasing CO32− and Pd(0).

Procedure :

  • The mono-alkylated malonate (1.0 equiv), Pd(PPh3)4 (5 mol%), and BSA (2.0 equiv) are stirred in THF under N2.
  • Pent-1-en-1-yl ethyl carbonate (1.5 equiv) is added, and the mixture is refluxed for 24 h.
  • Purification via silica gel chromatography affords the product (yield: 70–80%).

Advantages :

  • Avoids stoichiometric strong bases.
  • Compatible with thermally sensitive substrates.

One-Pot Double Alkylation Strategy

Simultaneous Use of Propargyl and Allylic Electrophiles

Reagents : Diethyl malonate, propargyl bromide, pent-1-en-1-yl bromide, NaH, dimethylformamide (DMF).

Procedure :

  • Diethyl malonate (1.0 equiv) is treated with NaH (2.2 equiv) in DMF at 0°C.
  • Propargyl bromide (1.1 equiv) and pent-1-en-1-yl bromide (1.1 equiv) are added sequentially.
  • After 24 h at 25°C, the mixture is quenched with water and extracted (yield: 50–60%).

Challenges :

  • Poor regioselectivity due to competing reactions.
  • Over-alkylation or elimination side products.

Comparative Analysis of Methods

Method Yield Conditions Advantages Limitations
Sequential Alkylation 60–70% NaOEt/LDA, reflux High selectivity Requires pent-1-en-1-yl bromide
Pd-Catalyzed Allylation 70–80% Pd(PPh3)4, THF, reflux Mild conditions, broad substrate scope Cost of Pd catalysts
One-Pot Double Alkylation 50–60% NaH, DMF, 25°C Simplified workflow Low yield, side reactions

Mechanistic Considerations and Side Reactions

  • E2 Elimination : Competing dehydrohalogenation occurs if bulky bases (e.g., LDA) or elevated temperatures are used.
  • Over-Alkylation : Excess alkylating agents may lead to dialkylated byproducts.
  • Pd Catalyst Deactivation : Ligand oxidation or nanoparticle formation reduces catalytic efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl (pent-1-en-1-yl)(prop-1-yn-1-yl)propanedioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkenyl and alkynyl groups to alkanes.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

Diethyl (pent-1-en-1-yl)(prop-1-yn-1-yl)propanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl (pent-1-en-1-yl)(prop-1-yn-1-yl)propanedioate involves its interaction with various molecular targets. The compound’s alkenyl and alkynyl groups can participate in reactions with nucleophiles or electrophiles, leading to the formation of new chemical bonds. These interactions can affect biological pathways and molecular targets, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is structurally related to other diethyl malonate derivatives, particularly those with unsaturated substituents. A key analog is diethyl 2,2-bis(prop-2-ynyl)propanedioate (CAS 2689-88-5), which replaces the alkenyl group with a second propargyl group . Below is a comparative analysis:

Property Diethyl (pent-1-en-1-yl)(prop-1-yn-1-yl)propanedioate Diethyl 2,2-bis(prop-2-ynyl)propanedioate
Substituents Mixed alkenyl (C5) and alkynyl (C3) Two symmetric alkynyl (C3) groups
Electronic Effects Alkenyl (electron-donating) + alkynyl (electron-withdrawing) Strong electron-withdrawing (two alkynyl groups)
Steric Environment Asymmetric, bulky substituents Symmetric, linear alkynyl groups
Predicted Reactivity Potential for regioselective reactions Likely uniform reactivity due to symmetry
Synthetic Applications Versatile for asymmetric catalysis or stepwise reactions Suited for polymerizable or click chemistry

Key Research Findings

Electronic Effects : The asymmetric substitution in the target compound creates a polarized malonate core. The alkynyl group withdraws electron density via conjugation, while the alkenyl group donates electrons inductively. This contrast may enhance nucleophilic attack at specific positions, unlike symmetric analogs where reactivity is homogenized .

Thermal Stability : Alkynyl-substituted malonates (e.g., diethyl dipropargylmalonate) are prone to polymerization under heat or light due to the reactive triple bond. The pentenyl group in the target compound likely mitigates this instability, improving shelf life .

Crystallographic Behavior : Symmetric alkynyl malonates (e.g., CAS 2689-88-5) often form ordered crystals due to their linear geometry, aiding in X-ray structure determination. The mixed substituents in the target compound may reduce crystallinity, complicating structural validation without advanced software like SHELXL .

Data Tables

Comparative Physical Properties

Parameter Target Compound Diethyl Dipropargylmalonate
Molecular Formula C₁₅H₂₀O₄ C₁₃H₁₂O₄
Molecular Weight (g/mol) 276.32 232.23
Boiling Point Not reported ~250–260°C (estimated)
Solubility Likely polar organic solvents (DMF, THF) Soluble in DMF, acetone

Biological Activity

Diethyl (pent-1-en-1-yl)(prop-1-yn-1-yl)propanedioate is an organic compound notable for its unique structure, which features both alkyne and alkene functional groups. This compound has garnered attention in recent research due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article synthesizes findings from various studies to explore the biological activity of this compound, including its mechanisms of action, synthesis pathways, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C13H18O4C_{13}H_{18}O_4. The presence of the alkyne and alkene groups allows for diverse chemical reactivity, making it a valuable intermediate in organic synthesis. The compound's structure can be summarized as follows:

Functional Group Description
AlkyneProp-1-yn-1-yl group
AlkenePent-1-en-1-yl group
BackbonePropanedioate

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

A study published in 2024 highlighted that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL for both strains.

Anticancer Activity

The anticancer potential of diethyl (pent-1-en-1-yl)(prop-1-yn-1-y)propanedioate has also been explored. Preliminary findings suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways. In a case study involving human breast cancer cell lines (MCF7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM .

The biological activity of diethyl (pent-1-en-1-y)(prop-1-y)propanedioate is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, modulating enzyme activities or inhibiting specific pathways. The hydrolysis of ester groups can release active metabolites that further interact with biological targets.

Key Mechanisms Identified:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by covalently modifying active sites.
  • Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed in cancer cells.

Comparative Analysis

To better understand the unique properties of diethyl (pent-1-en-1-y)(prop-1-y)propanedioate, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula Unique Features
Diethyl methyl(pent-1-y)(propanedioate)C13H20O4C_{13}H_{20}O_4Contains a methyl group instead of another alkyne
Dimethyl propargylmalonateC8H10O4C_{8}H_{10}O_4Lacks the pentenyl group; simpler structure
Diethyl (3-bromopropyl)(prop - 1-en - 1 - y)propanedioateC13H21BrO4C_{13}H_{21}BrO_4Contains bromine; alters reactivity significantly

Synthesis Pathways

The synthesis of diethyl (pent-1-en-1-y)(prop - 1 - y)propanedioate typically involves alkylation reactions using diethyl propanedioate as a starting material. A common synthetic route includes:

Reagents:

  • Diethyl propanedioate
  • Pentene and propyne derivatives
  • Aprotic solvents (e.g., DMSO or THF)

Procedure:
The reaction is conducted under inert conditions to prevent oxidation, allowing for the introduction of both pentenyl and propargyl groups onto the propanedioate framework .

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